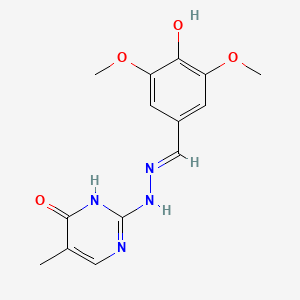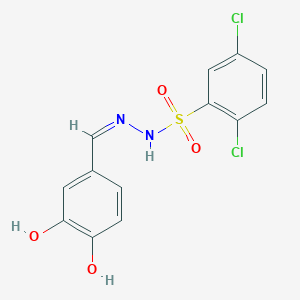![molecular formula C16H18N2O2S B6040221 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B6040221.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide is an organic compound with a complex structure that includes a thiophene ring and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-bromoacetophenone with dimethylamine to form 4-(dimethylamino)acetophenone. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. Detailed studies on its exact mechanism are still ongoing, but it is believed to involve the inhibition of certain enzymes and the alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide
- N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide
Uniqueness
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide is unique due to its specific structural features, such as the presence of both a thiophene ring and a dimethylamino group.
Propiedades
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)15(19)10-7-12-5-8-13(9-6-12)17-16(20)14-4-3-11-21-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMCFKSGVJRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6040162.png)
![2-[(2-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6040164.png)
![N-(3-ethoxypropyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6040172.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6040176.png)

![ethyl 1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6040194.png)
![methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6040202.png)
![1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride](/img/structure/B6040204.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B6040214.png)
![4-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B6040216.png)

![9-(4-METHYLPHENYL)-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6040228.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6040231.png)

